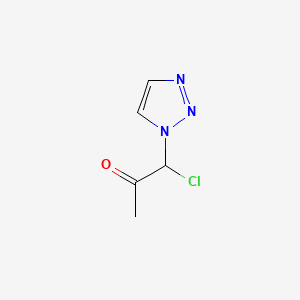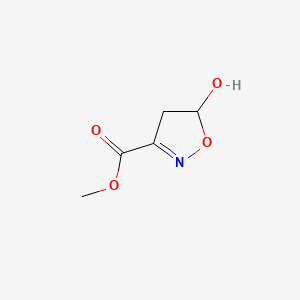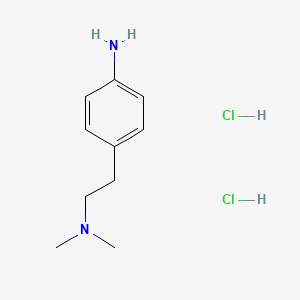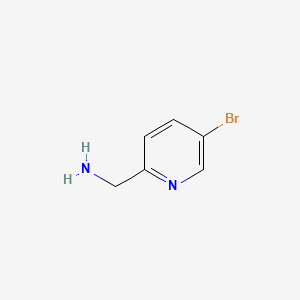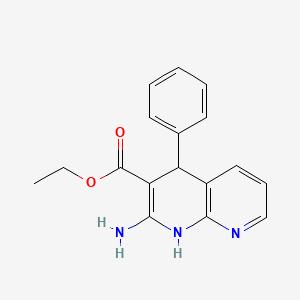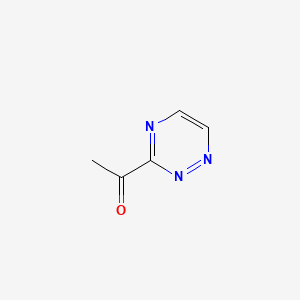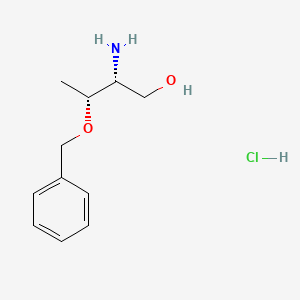
(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride” is a chemical compound. Based on its nomenclature, it likely contains an amino group (-NH2), a benzyloxy group (Ph-CH2-O-), and a hydrochloride group (-HCl). It’s a stereoisomer, as indicated by the (2R,3R) configuration .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with an amine to introduce the amino group, and a reaction with benzyl chloride to introduce the benzyloxy group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the stereochemistry indicated by the (2R,3R) configuration .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as reactions involving the amino group or the benzyloxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity .科学的研究の応用
Enantioselective Hydrogen Transfer Reduction of Ketones : One study used enantiopure β-aminoalcohols, derived from tartaric acid, which includes variants of (2R,3R)-3-amino- and (alkylamino)-1,4-bis(benzyloxy)butan-2-ol. These were used with Ru(II) or Ir(I) complexes as ligands in the asymmetric hydrogen transfer reduction of aryl alkyl ketones, achieving enantiomeric excesses (ee) up to 80% with ruthenium complexes (Aboulaala et al., 2005).
Synthesis of 3-Amino-3-deoxy-L-talose and Derivatives : The compound has been used in the asymmetric synthesis of complex sugars like 3-amino-3-deoxy-L-talose, a process that involves multiple steps including bromination, Baeyer-Villiger oxidation, and alkaline methanolysis (Hünenberger, Allemann, & Vogel, 1994).
Intermediate in Nelfinavir Synthesis : A related compound, (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, has been identified as a central intermediate in the synthesis of Nelfinavir, an effective HIV protease inhibitor. This highlights the role of such compounds in pharmaceutical synthesis (Ikunaka et al., 2002).
Synthesis of Beta-Adrenergic Blocking Agents : Another study discusses the synthesis of threo-1-(aryloxy)-3-(alkylamino)butan-2-ols, which are related to (2R,3R)-2-Amino-3-(benzyloxy)butan-1-ol hydrochloride. These compounds were found to be less potent beta-adrenoreceptor antagonists than their propanol counterparts (Tucker, 1981).
Chiral Building Blocks in Organic Synthesis : The compound and its variants are also used as chiral building blocks in organic synthesis. For instance, methioninol was transformed into a chiral thiolane derivative, demonstrating the utility of these compounds in stereospecific reactions (Dehmlow & Westerheide, 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,3R)-2-amino-3-phenylmethoxybutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10;/h2-6,9,11,13H,7-8,12H2,1H3;1H/t9-,11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLDOTRVZGNKPQ-FOKYBFFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)N)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone](/img/structure/B574273.png)
![5-Butyl-7-ethoxypyrazolo[1,5-a]pyrimidine](/img/structure/B574275.png)


![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B574281.png)
